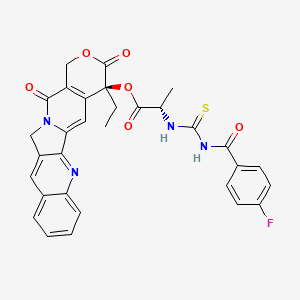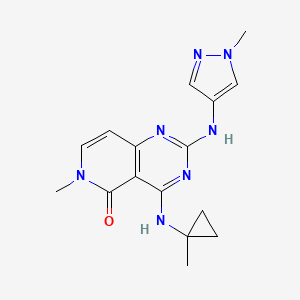
Cox-2-IN-10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2-IN-10 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process by converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective COX-2 inhibitors, such as this compound, are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-10 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. For example, a substituted benzene ring may be reacted with a suitable aldehyde under acidic conditions to form an intermediate.
Functional Group Modifications: The intermediate is then subjected to various functional group modifications, such as halogenation, nitration, or sulfonation, to introduce the desired substituents.
Final Cyclization: The final step involves cyclization of the modified intermediate to form the desired this compound compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Common techniques used in industrial production include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the purity and identity of the final product
Análisis De Reacciones Químicas
Types of Reactions
Cox-2-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its reduced forms, often using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions may produce various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Cox-2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of COX-2 inhibition and to develop new selective COX-2 inhibitors.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular processes such as apoptosis and proliferation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain management, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical methods
Mecanismo De Acción
Cox-2-IN-10 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets and pathways involved include:
COX-2 Enzyme: this compound binds to the active site of the COX-2 enzyme, blocking its catalytic activity.
Prostaglandin Pathway: By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain
Comparación Con Compuestos Similares
Cox-2-IN-10 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. The uniqueness of this compound lies in its specific chemical structure, which may offer advantages in terms of selectivity, potency, and safety profile.
Similar Compounds
Celecoxib: A widely used COX-2 inhibitor with a well-established safety profile.
Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: Another selective COX-2 inhibitor with a favorable safety profile but limited by regulatory approvals .
This compound offers a unique balance of selectivity and potency, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C31H32FN5O2S |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
N-[3-[[4-[1-tert-butyl-3-(3-fluorophenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C31H32FN5O2S/c1-31(2,3)37-21-28(30(36-37)25-10-6-11-26(32)18-25)24-14-17-34-29(20-24)33-15-7-16-35-40(38,39)27-13-12-22-8-4-5-9-23(22)19-27/h4-6,8-14,17-21,35H,7,15-16H2,1-3H3,(H,33,34) |
Clave InChI |
XQSWHGVGHWZNPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)F)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



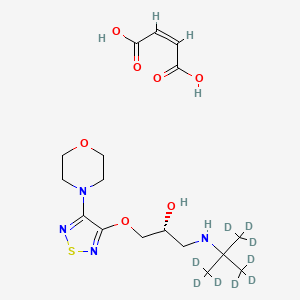


![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
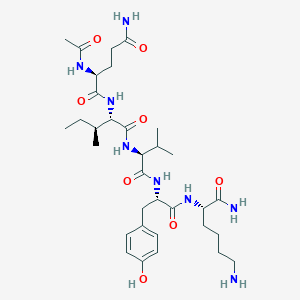
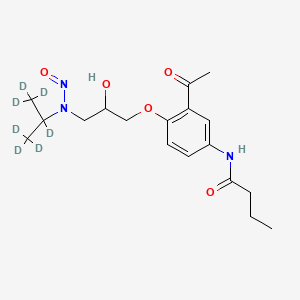
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)
